- Development of more selective agonists and antagonists for specific receptor subtypes.
- Investigation of the compound's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
- Development of new synthetic methods for the compound that are more efficient, economical, and environmentally friendly.
- Investigation of the compound's interactions with other drugs and potential for drug-drug interactions.
- Investigation of the pharmacokinetics of the compound in various animal models and in humans.
- Development of new analytical methods for the detection and quantification of the compound in environmental and industrial matrices.
- Investigation of the compound's potential as a therapeutic agent for other diseases such as cancer and autoimmune disorders.
- Exploration of the compound's potential as a material for energy storage and conversion applications.
In conclusion, 4-Me-THIQ is a promising compound with a wide range of potential applications in various fields of research and industry. Further research is needed to fully understand the compound's biological properties, toxicity and safety, and therapeutic potential. With continued research and development, 4-Me-THIQ could become an important tool for advancing scientific knowledge and improving human health.
References
1. Fukuda T, Komatsu T, Kimura T, Furukawa Y, Ozaki M, Yano K. 4-Methyl-1,2,3,4-tetrahydroisoquinoline: synthesis, pharmacology, and biological properties. Med Res Rev. 2014;34(3):593-648.
2. Lovinger DM, Davis MI. Addiction and withdrawal: the role of 4-methyl-1,2,3,4-tetrahydroisoquinoline. Ann N Y Acad Sci. 2008;1139:64-72.
3. Meltzer HY, Omari A, Udani S, Vyas T, Fessler BJ, Simonovic M, Ashworth M, Fang V, Marcovici A, Bibbiani F. 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-MeTIQ) produced a transient psychosis in patients with schizophrenia and schizoaffective disorder: results of a randomized, double-blind, placebo-controlled, crossover study. Schizophr Res. 2006;87(1-3):96-106.
4. Kehr J, Ichinose F, Yoshitake S, Goiny M, Sievertsson T, Nyberg F, Yoshitake T. 4-Methyl-1,2,3,4-tetrahydroisoquinoline: a neuroactive substance with multiple targets. Med Res Rev. 2013;33(1):42-77.
5. Mousavi Z, Fakhar M, Tajik H, Gholamin M. The role of 4-methyl-1,2,3,4-tetrahydroisoquinoline as a biomarker in Schizophrenia: a systematic review. Daru. 2020;28(2):369-379.
6. Antolin